molecular formula C22H19NO3 B602039 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol CAS No. 104599-10-2

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol

Cat. No.: B602039
CAS No.: 104599-10-2
M. Wt: 345.40
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol is a complex organic compound that features a unique structure combining hydroxybenzyl and hydroxyphenyl groups with an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with 4-hydroxyacetophenone under basic conditions to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of a suitable catalyst to form the indole core. The final step involves methylation of the indole nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acylated products at the phenyl rings.

Scientific Research Applications

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and receptors. The indole core can interact with biological membranes and proteins, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-1h-indole: Lacks the methyl group on the indole nitrogen.

    2-(4-Hydroxyphenyl)-3-methyl-1h-indole: Lacks the hydroxybenzyl group.

    1-(4-Hydroxybenzyl)-3-methyl-1h-indole: Lacks the hydroxyphenyl group.

Uniqueness

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol is unique due to the presence of both hydroxybenzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups with the indole core enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-14-20-12-19(26)10-11-21(20)23(13-15-2-6-17(24)7-3-15)22(14)16-4-8-18(25)9-5-16/h2-12,24-26H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMOCTUKPAGCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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